1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 383.51 g/mol. The compound is characterized by its unique structural features, which include a benzo[b]thiophene moiety, dimethylaminoethyl side chain, and a thiophenyl group. This compound is primarily sourced from specialized chemical suppliers and is used for various research applications, particularly in the fields of pharmacology and material science.
This compound falls under the category of urea derivatives, which are known for their biological activity. Urea compounds often exhibit diverse pharmacological properties, making them valuable in drug development and therapeutic applications. The presence of thiophene and benzo[b]thiophene rings suggests potential interactions with biological targets, which may lead to novel therapeutic agents.
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary to specific research labs or manufacturers.
InChI=1S/C21H25N3O2S/c1-4-26-16-11-9-15(10-12-16)23-21(25)22-13-19(24(2)3)18-14-27-20-8-6-5-7-17(18)20/h5-12,14,19H,4,13H2,1-3H3,(H2,22,23,25)
.The reactivity of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can be explored through various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The physical properties of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea include:
Key chemical properties include:
These properties are essential for determining suitable conditions for handling and experimentation.
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has potential applications in:
Further research is needed to fully elucidate its biological activities and potential therapeutic applications.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: